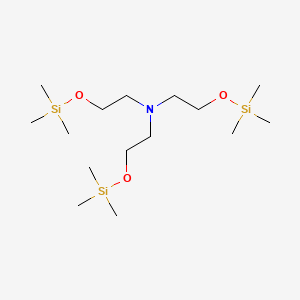
3-(m-Chlorophenyl)-5-methylrhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(m-Chlorophenyl)-5-methylrhodanine is an organic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a chlorophenyl group attached to the rhodanine core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorophenyl)-5-methylrhodanine typically involves the reaction of m-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired rhodanine derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(m-Chlorophenyl)-5-methylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted rhodanine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3-(m-Chlorophenyl)-5-methylrhodanine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to interact with cellular membranes also contributes to its biological activity.
類似化合物との比較
Similar Compounds
3-(p-Chlorophenyl)-5-methylrhodanine: Similar structure but with a para-chlorophenyl group.
3-(m-Bromophenyl)-5-methylrhodanine: Bromine substituent instead of chlorine.
3-(m-Fluorophenyl)-5-methylrhodanine: Fluorine substituent instead of chlorine.
Uniqueness
3-(m-Chlorophenyl)-5-methylrhodanine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its reactivity and biological activity. The meta position of the chlorine atom can affect the compound’s ability to interact with enzymes and other molecular targets, making it distinct from its para or ortho counterparts.
特性
CAS番号 |
20518-22-3 |
|---|---|
分子式 |
C10H8ClNOS2 |
分子量 |
257.8 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8ClNOS2/c1-6-9(13)12(10(14)15-6)8-4-2-3-7(11)5-8/h2-6H,1H3 |
InChIキー |
RYHYCGDCWBJCTO-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
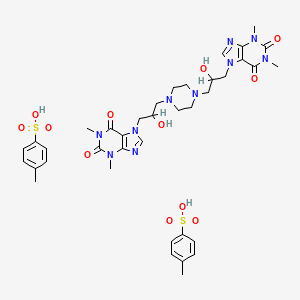
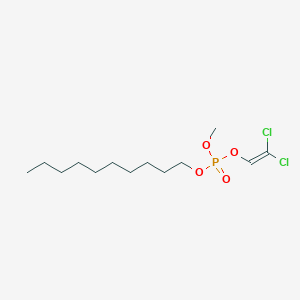
![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
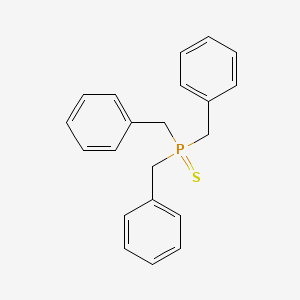
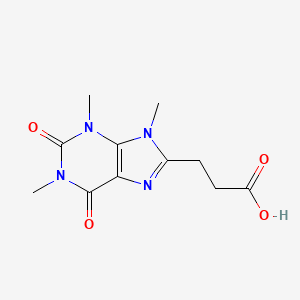
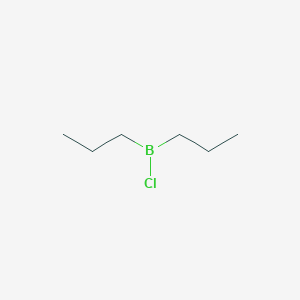
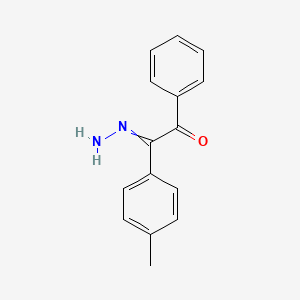
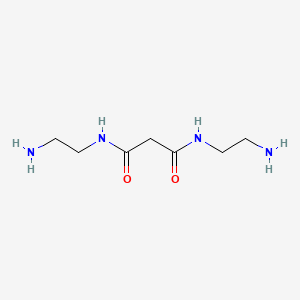
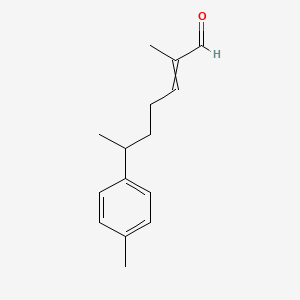
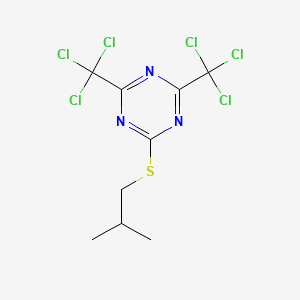
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)

